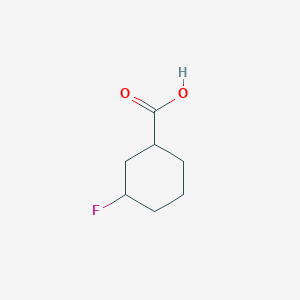

3-Fluorocyclohexane-1-carboxylic acid

Description

3-Fluorocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₁FO₂ and a molecular weight of 146.16 g/mol It is a fluorinated derivative of cyclohexane carboxylic acid, characterized by the presence of a fluorine atom at the third position of the cyclohexane ring

Properties

IUPAC Name |

3-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCQHTSLVRCTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluorocyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane carboxylic acid derivatives. One common method is the direct fluorination of cyclohexane carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

3-Fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields cyclohexanone derivatives, while reduction with LiAlH₄ produces cyclohexanol derivatives.

Scientific Research Applications

3-Fluorocyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: In industrial applications, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in drug discovery, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

3-Fluorocyclohexane-1-carboxylic acid can be compared with other fluorinated cyclohexane derivatives, such as:

4-Fluorocyclohexane-1-carboxylic acid: Similar in structure but with the fluorine atom at the fourth position. This positional isomer may exhibit different chemical and biological properties.

3-Chlorocyclohexane-1-carboxylic acid: A chlorinated analog that can be used to study the effects of different halogen atoms on the compound’s properties.

Cyclohexane-1-carboxylic acid: The non-fluorinated parent compound, which serves as a reference for understanding the impact of fluorination on chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific fluorination pattern, which can influence its chemical stability, reactivity, and interactions with biological targets.

Biological Activity

3-Fluorocyclohexane-1-carboxylic acid (C7H11FO2) is a fluorinated compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a fluorine atom and a carboxylic acid functional group. The presence of the fluorine atom can significantly influence the compound's reactivity and biological interactions, enhancing its binding affinity to various enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's lipophilicity, potentially facilitating its passage through cellular membranes and increasing its bioavailability. This characteristic may allow the compound to modulate enzyme activity or receptor binding, affecting metabolic pathways and cellular functions.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic processes.

- Receptor Modulation : It can interact with receptors, influencing signal transduction pathways.

1. In Vitro Studies

Research has indicated that this compound exhibits various biological activities, including antimicrobial and insecticidal properties. A study evaluated its effects on mosquito larvae (Aedes aegypti), demonstrating significant larvicidal activity, which is crucial for vector control in public health.

| Compound | LC50 (μM) | LC90 (μM) | Control (Temephos) LC50 (μM) |

|---|---|---|---|

| This compound | TBD | TBD | <10.94 |

This table highlights the larvicidal potency of the compound compared to a standard insecticide.

2. Toxicity Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments have shown that this compound does not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety profile for potential therapeutic applications.

Case Study 1: Larvicidal Activity

In a recent study focusing on larvicidal activity against Aedes aegypti, this compound was synthesized and tested alongside other compounds. The results indicated that while it exhibited activity, further structural modifications could enhance its efficacy.

Case Study 2: Medicinal Chemistry Applications

The compound has been explored as a building block in drug design due to its unique structure. Its ability to serve as an amino acid derivative opens avenues for synthesizing more complex molecules with potential therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.